5-Methylindole-3-carbohydrazide
Description
Significance of Indole (B1671886) Scaffold in Bioactive Molecules and Drug Design
The indole scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in drug discovery. eurekaselect.com Its prevalence in a vast number of biologically active natural products, alkaloids, and synthetic compounds underscores its therapeutic importance. eurekaselect.combenthamdirect.comijpsr.com The essential amino acid tryptophan contains an indole nucleus, highlighting its fundamental role in biological systems. purkh.comnih.gov This structure is also a key component of neurotransmitters like serotonin (B10506) and melatonin (B1676174), as well as plant hormones (auxins). purkh.comnih.govresearchgate.net
The versatility of the indole ring allows it to be chemically modified at multiple positions, enabling the creation of diverse libraries of compounds for biological screening. benthamdirect.comnumberanalytics.com This has led to the development of numerous indole-based drugs with a wide array of pharmacological applications, including:
Anticancer agents: Vincristine is a well-known indole alkaloid used in chemotherapy. numberanalytics.comnih.gov
Antihypertensive drugs: Reserpine, another indole alkaloid, has been used to treat high blood pressure. researchgate.netnih.gov
Antidepressants: The drug indalpine (B1671821) is an indole-based compound. numberanalytics.com
Anti-inflammatory agents: Indomethacin is a widely used nonsteroidal anti-inflammatory drug (NSAID). numberanalytics.com
The ability of the indole nucleus to mimic protein structures and interact with various biological targets makes it a focal point for the design of new therapeutic molecules targeting conditions ranging from cancer and microbial infections to neurological disorders. benthamdirect.compurkh.comnih.gov Researchers continue to develop new synthetic methods to functionalize the indole core, aiming to create novel drug candidates with improved efficacy and specificity. purkh.comnih.govmdpi.com
Overview of Hydrazide Functionality in Medicinal Chemistry
The hydrazide functional group, characterized by the -C(=O)-NH-NH₂ structure, is a highly valuable component in medicinal chemistry. mdpi.comrjptonline.org Hydrazides are derivatives of hydrazine (B178648) and are recognized for their role as versatile synthons, or building blocks, for the synthesis of various heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com These resulting heterocyclic structures often exhibit significant biological activities. mdpi.com
The hydrazide moiety itself and its derivatives, particularly hydrazones (formed by reacting hydrazides with aldehydes or ketones), are associated with a broad spectrum of pharmacological properties. mdpi.comnih.govnih.gov These activities include:
Anti-inflammatory nih.govnih.gov
Antitubercular mdpi.comnih.gov
Anticancer mdpi.com
Antiviral mdpi.com
The ability of the hydrazide group to act as a ligand and bind to metal ions is another feature that contributes to its biological significance. nih.gov Clinically used drugs such as the antitubercular agent isoniazid (B1672263) and some antidepressants feature a hydrazide or a related structure, confirming the therapeutic relevance of this functional group. nih.govresearchgate.net The continued interest in hydrazides stems from their synthetic accessibility and the diverse biological responses elicited by their derivatives. mdpi.comnih.gov
Specific Focus on Indole-3-Carbohydrazides as a Research Area
The strategic combination of the privileged indole scaffold with the versatile hydrazide functionality has given rise to the class of indole-3-carbohydrazides. These molecules serve as important intermediates in the synthesis of more complex derivatives with potential therapeutic applications. nih.govscirp.org The synthesis typically begins with an indole molecule, which undergoes a series of reactions to introduce a carbohydrazide (B1668358) group at the C-3 position, a common site for functionalization due to its reactivity. nih.govscirp.org
A general synthetic pathway involves the formylation of indole at the 3-position, followed by oxidation to form 1H-indole-3-carboxylic acid. nih.gov This acid is then esterified, and subsequent reaction with hydrazine hydrate (B1144303) yields the key intermediate, 1H-indole-3-carbohydrazide. nih.gov
This indole-3-carbohydrazide intermediate is rarely the final product; instead, it is a crucial platform for further molecular elaboration. Researchers frequently condense it with various isatin (B1672199) derivatives or substituted aldehydes to create a library of 2-oxindolin-3-ylidene-indole-3-carbohydrazides or other hydrazone derivatives. nih.govscirp.org This approach has proven fruitful in the discovery of potent agents, particularly in the field of oncology. For example, novel isatin–indole conjugates derived from indole-3-carbohydrazide have been developed as inhibitors of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. nih.gov The investigation of indole-3-carbohydrazide derivatives continues to be an active area of research for developing new antimicrobial and anticancer agents. scirp.org
Rationale for Investigating 5-Methylindole-3-carbohydrazide and its Analogues
The rationale for investigating specific analogues like this compound lies in the principles of structure-activity relationship (SAR) in drug design. The introduction of a methyl group at the 5-position of the indole ring is a deliberate modification intended to modulate the molecule's physicochemical and pharmacological properties.
A methyl group can influence a molecule's profile in several ways:
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the indole ring system, which may enhance its interaction with biological targets.
Steric Effects: The size and position of the methyl group can provide a better fit into the binding pocket of a target enzyme or receptor, potentially increasing potency and selectivity.
The precursor, 5-methylindole-3-carboxaldehyde, is a known reactant for the preparation of a variety of bioactive agents, including potential anticancer immunomodulators and antimicrobial compounds. sigmaaldrich.com This establishes the value of the 5-methylindole (B121678) scaffold as a starting point for drug discovery. By converting this aldehyde to the corresponding carbohydrazide, researchers create a versatile intermediate for synthesizing a new series of derivatives.
For instance, studies on related structures like methyl indole-isoxazole carbohydrazides have shown promise as multi-target agents for conditions like Alzheimer's disease, demonstrating the utility of incorporating a methyl group on the indole ring. researchgate.net Similarly, research on 5-methylpyrazine carbohydrazide derivatives highlights the common strategy of exploring methylated heterocyclic hydrazides for biological activity. who.intresearchgate.net Therefore, the investigation of this compound and its subsequent derivatives is a rational approach to fine-tune biological activity and develop novel lead compounds with potentially improved efficacy and selectivity.
Research Findings on Indole Carbohydrazide Derivatives
The following tables summarize research findings for various indole carbohydrazide derivatives and related compounds, illustrating their biological activities and chemical properties.
Table 1: Biological Activity of Indole-Based Hydrazide/Hydrazone Derivatives
| Compound Class | Target/Assay | Key Finding (IC₅₀/Activity) | Source |
| Isatin–indole conjugates (from 1H-indole-3-carbohydrazide) | Antiproliferative (HT-29 colorectal cancer cells) | IC₅₀ ranges from 132–611 nM | nih.gov |
| Methyl indole-isoxazole carbohydrazides (Compound 5d) | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 29.46 ± 0.31 µM | researchgate.net |
| Methyl indole-isoxazole carbohydrazides (Compound 5d) | BACE1 Inhibition | IC₅₀ = 2.85 ± 0.09 µM | researchgate.net |
| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide (Compound 10g) | Antiproliferative (Hepatoma cells) | IC₅₀ < 2.0 µM | nih.gov |
| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide (Compound 10g) | Nur77 Binding Affinity | KD = 3.58 ± 0.16 μM | nih.gov |
| Indole-3-carboxaldehyde (B46971) Semicarbazones | Antibacterial (various strains) | Some derivatives showed moderate activity (MIC = 37.5–150 μg/mL) | researchgate.net |
Table 2: Synthesis and Properties of Indole Derivatives
| Compound | Starting Material | Synthetic Step | Yield | Melting Point (°C) | Source |
| 1H-indole-3-carbohydrazide (5) | Methyl 1H-indole-3-carboxylate (4) | Reaction with hydrazine hydrate | - | - | nih.gov |
| 2-Cyano-N'-(1-((5-bromo-1H-indol-3-yl)methyl)pyridin-2(1H)-ylidene)acetohydrazide (11) | Indole-3-carboxaldehyde (4) and cyanoacetohydrazide | Reflux in ethanol | 85% | 290-292 | scirp.org |
| 3,3-Bis(1H-indol-3-yl)propanoic acid (14a) | Indole and 3,3-diethoxypropionate | Reaction in acetic acid | 92% | 176.7–177.6 | frontiersin.org |
| 3,3-Bis(5-bromo-1H-indol-3-yl)propanoic acid (14b) | 6-bromo-1H-indole and 3,3-diethoxypropionate | Reaction in acetic acid | 93% | 131.8–132.7 | frontiersin.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methyl-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |
InChI Key |
XPBZPUWAPOAVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Indole Carbohydrazide Systems
Established Synthetic Routes to Indole-3-carbohydrazide Scaffolds
The synthesis of indole-3-carbohydrazides, including the 5-methyl substituted variant, typically begins with the corresponding indole-3-carboxylic acid or its ester. These starting materials can be prepared through various established methods for indole (B1671886) synthesis, followed by functionalization at the C3 position.
A prevalent and straightforward method for synthesizing indole-3-carbohydrazides involves a two-step sequence starting from the corresponding carboxylic acid. nih.gov This approach is widely applicable and generally high-yielding.
The first step is the esterification of the indole-3-carboxylic acid. This is commonly achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.govwho.int Alternatively, methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed for esterification under milder conditions. organic-chemistry.org For instance, 5-methylindole-3-carboxylic acid would be converted to its corresponding methyl or ethyl ester. In some cases, transesterification can occur; for example, using sodium methoxide (B1231860) in methanol can convert an ethyl ester to a methyl ester. mdpi.com
The second step is hydrazinolysis . The resulting indole-3-carboxylate (B1236618) ester is then refluxed with hydrazine (B178648) hydrate (B1144303). who.intnih.gov The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable indole-3-carbohydrazide. nih.gov The reaction is typically carried out in an alcoholic solvent, and the product often precipitates from the reaction mixture upon cooling, facilitating its isolation in high purity. mdpi.comnih.gov
General Reaction Scheme: Step 1: Esterification R-COOH + R'-OH --(H+)--> R-COOR' + H₂O Step 2: Hydrazinolysis R-COOR' + N₂H₄·H₂O --> R-CONHNH₂ + R'-OH + H₂O (where R = 5-Methylindol-3-yl)
More elaborate synthetic sequences allow for the construction of the indole-3-carbohydrazide scaffold from simpler precursors. These routes offer flexibility in introducing various substituents onto the indole nucleus.
One common multi-step approach begins with the indole itself. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at the C3 position of the indole ring to yield an indole-3-carbaldehyde. nih.govorgsyn.org This aldehyde can then be oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in acetone. nih.gov Following oxidation, the resulting indole-3-carboxylic acid is subjected to the esterification and hydrazinolysis sequence described previously to afford the target carbohydrazide (B1668358). nih.gov
Another fundamental approach involves building the indole ring from acyclic precursors. The Gassman indole synthesis, for example, allows for the preparation of substituted indoles from anilines. luc.edu This method could be adapted to produce a 5-methylindole (B121678) derivative that is then functionalized at the C3 position to ultimately yield 5-methylindole-3-carbohydrazide.
Derivatization Strategies for this compound Analogues
The carbohydrazide functional group in this compound is a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives.
This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases. nih.gov This reaction is typically performed by heating the carbohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govnih.gov The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
This strategy has been extensively used to synthesize a large number of biologically active molecules. The resulting acylhydrazones possess a characteristic -C(=O)NHN=CH- linkage. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with indole carbohydrazides. nih.govnih.gov
| Starting Carbonyl | Resulting Acylhydrazone Structure | Reference |
| Benzaldehyde | 5-Methyl-N'-(phenylmethylidene)-1H-indole-3-carbohydrazide | nih.gov |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide | nih.gov |
| 3-Chlorobenzaldehyde | N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide | nih.gov |
| Cyclohexanone | 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide | nih.gov |
| Various substituted aldehydes | Pyrazine carbohydrazide based hydrazones | nih.gov |
The carbohydrazide moiety is a key precursor for the synthesis of five-membered heterocycles through intramolecular or intermolecular cyclization reactions. These heterocycles are often associated with a broad spectrum of pharmacological activities.
1,3,4-Oxadiazoles: Indole carbohydrazides can be converted into 1,3,4-oxadiazole (B1194373) derivatives. One common method involves reacting the carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized. Another approach involves the dehydrative cyclization of N,N'-diacylhydrazine intermediates, which can be formed from the carbohydrazide. nih.gov A flow synthesis approach has also been developed where an indole-3-acyl hydrazine is cyclized using a carbonyl donor like 1,1'-carbonyldiimidazole (B1668759) (CDI). beilstein-journals.org
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from indole carbohydrazides can be achieved through several routes. For example, reaction of the carbohydrazide with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions. Other methods involve the reaction with orthoesters or other one-carbon donors. researchgate.net General synthetic methods for 1,2,4-triazoles often utilize hydrazones or amidrazones as key intermediates, which can be derived from carbohydrazides. frontiersin.org
Pyrazoles: Pyrazole derivatives can be synthesized from indole carbohydrazides by reaction with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with β-ketoesters followed by cyclization can yield pyrazolone-functionalized indoles. researchgate.net A series of indole-containing pyrazole-carbohydrazide derivatives have been synthesized, highlighting the utility of the carbohydrazide linker in connecting these two important heterocyclic systems. nih.govnih.gov
| Heterocycle | General Method | Reagents | Reference |
| 1,3,4-Oxadiazole | Cyclization of carbohydrazide | POCl₃, CDI | nih.gov, beilstein-journals.org |
| 1,2,4-Triazole | Cyclization of thiosemicarbazide intermediate | Isothiocyanates, Base | researchgate.net |
| Pyrazole | Condensation and cyclization | 1,3-Dicarbonyl compounds, Hydrazine | nih.gov, , organic-chemistry.org |
The indole ring of this compound is susceptible to further substitution reactions, primarily electrophilic aromatic substitution. The existing methyl group at the C5 position is an electron-donating group, which activates the benzene (B151609) portion of the indole ring towards electrophilic attack. The indole nitrogen can also be a site for substitution.
Electrophilic substitution reactions (such as halogenation, nitration, or Friedel-Crafts acylation) would likely occur at the C4 or C6 positions, directed by the C5-methyl group and the existing C3-substituent. However, the specific conditions must be chosen carefully to avoid side reactions on the carbohydrazide moiety.
Substitution at the indole nitrogen (N1 position) is also a common derivatization strategy. clockss.org N-alkylation or N-arylation can be achieved by treating the indole with an appropriate alkyl or aryl halide in the presence of a base (e.g., K₂CO₃ in DMF). nih.gov For example, 1-hydroxyindoles have been shown to react with indole in formic acid to form 1-(indol-3-yl)indoles, demonstrating a nucleophilic substitution on the indole nitrogen. clockss.org Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile substrate for nucleophilic substitution reactions with various nitrogen, sulfur, and carbon nucleophiles at the C2 position. nii.ac.jp These principles could be applied to modify the this compound core.
Advanced Synthetic Techniques and Catalyst Systems
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govorgsyn.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. clockss.orgnih.govnih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including indole derivatives. For example, the synthesis of acid hydrazides from their corresponding acids has been achieved in a single step under microwave irradiation, offering a significant improvement over the traditional two-step esterification and hydrazinolysis process. nih.gov Similarly, microwave heating has been shown to be effective in the synthesis of N,N'-dimethyl-3,3'-bis-7-azaindolylmethanes. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not available, the general success of this technique for related structures suggests its potential applicability. mdpi.comnih.gov
Sonochemistry in Indole Derivative Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source for promoting organic transformations. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov Ultrasound has been effectively used in various synthetic steps relevant to indole chemistry, such as in Mizoroki–Heck coupling reactions to form C-C bonds, which can be a precursor step to indole ring formation. rsc.org The use of ultrasound can lead to improved yields and shorter reaction times, often under milder conditions than conventional methods. rsc.org Although specific applications to this compound are not documented, the general utility of sonochemistry in heterocyclic synthesis makes it a promising technique to explore for this compound. rsc.org
Metal-Catalyzed Coupling Reactions (e.g., Rhodaelectro-Catalysis)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. rsc.orgrsc.orgnih.govnih.govmdpi.com Rhodium catalysis, in particular, has been extensively used for C-H activation and the subsequent formation of C-C and C-N bonds. rsc.orgrsc.orgnih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of indoles from aryl hydrazines and alkynes. rsc.orgnih.gov More advanced techniques, such as rhodaelectro-catalysis, which combines rhodium catalysis with electrochemistry, offer sustainable and efficient methods for C-H functionalization. While specific applications to this compound are not reported, the power of these methods in functionalizing the indole core is well-established. nih.gov
Characterization Techniques for Novel Indole Carbohydrazide Derivatives
The unambiguous identification of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.
Spectroscopic Methods (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the indole ring protons, the methyl group protons, and the protons of the carbohydrazide moiety (NH and NH₂). The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the indole ring. For instance, in related 3-methyl-5-nitro-1H-indole, the methyl protons appear as a singlet around 2.39 ppm. rsc.org The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the hydrazide group would be expected to resonate at a downfield chemical shift. The signals for the carbon atoms of the indole ring and the methyl group would also be present at their characteristic chemical shifts. For example, the methyl carbon in 3-methyl-5-nitro-1H-indole resonates at 9.58 ppm. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the indole and hydrazide groups, as well as a strong absorption band for the C=O (carbonyl) stretching vibration of the hydrazide. For related indole-3-carbohydrazide derivatives, the C=O stretch is typically observed in the range of 1635-1660 cm⁻¹. rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which allows for the unambiguous determination of the molecular formula. For example, the related compound 3-methyl-5-nitro-1H-indole shows a molecular ion peak at m/z 176 in its GC-MS (EI) spectrum. rsc.org
The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.
| Technique | Expected Features | Reference (Analogous Compounds) |
| ¹H NMR | Indole NH proton (broad singlet, downfield), Aromatic protons (multiplets in the aromatic region), CH₃ protons (singlet ~2.4 ppm), NH and NH₂ protons of hydrazide (broad singlets). | rsc.org |
| ¹³C NMR | Carbonyl carbon (downfield), Indole ring carbons (characteristic signals), CH₃ carbon (~9-10 ppm). | rsc.org |
| IR (cm⁻¹) | N-H stretching (indole and hydrazide), C=O stretching (~1635-1660 cm⁻¹), Aromatic C-H and C=C stretching. | rsc.org |
| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | rsc.org |
Elemental Analysis
The elemental analysis of this compound provides a quantitative determination of the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This analytical technique is fundamental in the characterization of a synthesized compound, serving as a crucial checkpoint for verifying its empirical and molecular formula. The theoretical elemental composition is calculated from the molecular formula (C₁₀H₁₁N₃O), and the experimental values obtained from analysis are expected to align closely with these calculated percentages, typically within a margin of ±0.4%, to confirm the purity and identity of the compound. researchgate.netnih.gov
The synthesis of indole carbohydrazide derivatives often involves the reaction of the corresponding indole carboxylic acid ester with hydrazine hydrate. nih.govnih.govwho.int In the case of this compound, the precursor is typically methyl or ethyl 5-methylindole-3-carboxylate. The reaction with hydrazine hydrate (NH₂NH₂) replaces the ester group (-OR) with a carbohydrazide moiety (-CONHNH₂), leading to the formation of this compound.
Based on its molecular formula, C₁₀H₁₁N₃O, the theoretical elemental composition of this compound has been calculated. The molecular weight of the compound is 205.22 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are presented in the table below.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 58.53 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.40 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.49 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.80 |
Note: The data in this table represents the calculated theoretical values.
In practice, elemental analysis is performed using a CHN analyzer. The results from such an analysis for a pure sample of this compound would be expected to yield experimental values that are in close agreement with the theoretical percentages listed above. Any significant deviation could indicate the presence of impurities, residual solvents, or that the desired compound was not successfully synthesized.
For a comprehensive characterization, the data from elemental analysis is typically considered alongside other spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to unequivocally confirm the structure of the synthesized this compound.
Structure Activity Relationship Sar Studies of Indole Carbohydrazide Derivatives
Impact of Substituents on Indole (B1671886) Ring on Research Findings
The nature and position of substituents on the indole ring play a crucial role in determining the biological activity of indole derivatives. nih.gov Research has shown that even minor modifications can lead to significant changes in potency and selectivity.
The position of a methyl group on the indole ring can significantly influence the biological activity of the compound. For instance, studies on various indole derivatives have highlighted the importance of substitution at the C-5 position. The introduction of a substituent at the C-5 position of the indole ring has been shown to enhance the anti-tumor activity of certain compounds. nih.gov In contrast, substitution at the C-7 position has been found to greatly reduce anti-proliferative activity. nih.gov
In the context of other indole-based compounds, methylation at different positions has yielded varied results. For example, in a series of histamine (B1213489) H4 receptor antagonists, the position of a chloro substituent on the indole ring was found to be critical, with the 5-chloro derivative showing notable activity. nih.gov While this study did not focus on a methyl group, it underscores the principle that the position of a substituent is a key determinant of biological effect.
| Compound/Derivative | Position of Substituent | Observed Effect on Activity | Reference |
| Indole Derivative | C-5 | Enhanced anti-tumor activity | nih.gov |
| Indole Derivative | C-7 | Reduced anti-proliferative activity | nih.gov |
| (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone | C-5 (Chloro) | H4 Receptor Antagonist Activity | nih.gov |
Halogenation of the indole ring is a common strategy to modulate the biological activity of indole derivatives. The type of halogen and its position on the ring can have a profound impact. For example, in a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Specifically, substitution at position 7 of the indole ring was the most favorable for activity. researchgate.net
Enzymatic halogenation has also been explored. The RebH enzyme variant, 3-LSR, has been shown to catalyze the bromination of various indole derivatives at the C3-position. nih.gov This regioselectivity highlights the electron-rich nature of the C3 position of the indole ring. nih.gov Traditional chemical methods can also achieve halogenation at the C3 position. rsc.org
Furthermore, the presence of an electron-withdrawing trifluoromethyl group at the C2 position makes the indole nucleus reactive towards electrophilic halogenation at the C3 position without the need for a Lewis acid catalyst. nih.gov
| Derivative Type | Halogen/Position | Observed Effect/Finding | Reference |
| 3-substituted 1H-indole-2-carboxylic acid | Fluorine vs. Chlorine | Fluorine substitution led to higher potency. | researchgate.net |
| 3-substituted 1H-indole-2-carboxylic acid | Position 7 | Most favorable position for substitution. | researchgate.net |
| Indole Derivatives | Bromine at C3 | Achieved via enzymatic halogenation. | nih.gov |
| 2-Arylindoles | 3-Halogenation | Occurs during N-arylsulphonylation. | rsc.org |
| 2-CF3-Indole | 3-Halogenation | Readily occurs with various halogenating agents. | nih.gov |
The introduction of alkoxy groups and other functionalities onto the indole ring can also significantly alter biological activity. In one study, methoxy-substituted derivatives showed favorable activity, with substitution at position 7 of the indole ring being particularly beneficial. researchgate.net Another study on oridonin (B1677485) derivatives found that a methoxy (B1213986) group at the C-6 position of the indole ring resulted in the highest anti-proliferative activity, following the order: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov
The introduction of other functional groups, such as methylpiperazine, amino, and dimethylamino groups, has also been shown to increase the anti-proliferative activity of certain indole derivatives. nih.gov
| Derivative Type | Functional Group/Position | Observed Effect on Activity | Reference |
| 3-substituted 1H-indole-2-carboxylic acid | Methoxy at Position 7 | Favorable for activity. | researchgate.net |
| Oridonin Derivative | 6-Methoxy | Highest anti-proliferative activity. | nih.gov |
| Indole Derivative | Methylpiperazine, -NH2, -N(Me)2 | Increased anti-proliferative activity. | nih.gov |
Role of the Hydrazide Moiety and its Modifications
The hydrazide moiety (-CONHNH2) is a key functional group that can be readily modified to generate a diverse range of derivatives with varied biological profiles.
The hydrazide group is a versatile precursor for the synthesis of acylhydrazones through aldol (B89426) condensation with various aldehydes and ketones. researchgate.netlibretexts.org This reaction involves the nucleophilic addition of the hydrazide to the carbonyl compound, followed by dehydration. libretexts.org Acylhydrazones, which contain the -C(=O)NHN=CH- linkage, are a class of compounds known for their wide spectrum of biological activities. mdpi.comresearchgate.net
The formation of indole hydrazide-hydrazones has been accomplished by reacting indole-3-carboxaldehyde (B46971) with aryl/alkyl hydrazides. researchgate.net These derivatives have shown interesting anticancer profiles, with some exhibiting selectivity towards specific cancer cell lines. researchgate.netnih.gov The hydrazide-hydrazone structure can exist in keto-enol tautomeric forms, which can influence its interaction with biological targets. mdpi.com
The hydrazide moiety can also serve as a synthon for the construction of various heterocyclic rings. mdpi.com By reacting indole carbohydrazide (B1668358) with appropriate reagents, it is possible to introduce heterocyclic linkers such as pyrazole, triazole, and isoxazole. For example, indole carbohydrazide has been converted to 2-triazolylindoles, which can then be used as starting materials for further derivatization. researchgate.net
Mechanistic Investigations of Biological Interactions Excluding Clinical/safety
Inhibition of Enzyme Systems
Derivatives of 5-Methylindole-3-carbohydrazide have been synthesized and evaluated for their ability to inhibit several key enzyme systems implicated in neurodegenerative diseases and metabolic disorders.
Cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are crucial enzymes in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease.
In a study focused on a series of newly synthesized indole-isoxazole carbohydrazides, which are derivatives of the core indole (B1671886) carbohydrazide (B1668358) structure, researchers identified compounds with notable inhibitory activity against AChE. nih.gov The unsubstituted version of these derivatives (compound 5a) showed no inhibitory effect on either AChE or BuChE. nih.gov However, the introduction of specific functional groups led to significant activity.
One particular derivative, compound 5d, which features a meta-positioned methoxy (B1213986) group, emerged as the most effective AChE inhibitor in the series, with a half-maximal inhibitory concentration (IC₅₀) of 29.46 ± 0.31 µM. nih.gov This compound displayed high selectivity for AChE, with no significant inhibition of BuChE. nih.gov Kinetic analysis of compound 5d's interaction with AChE revealed a competitive inhibition pattern, indicating that it competes with the natural substrate for binding at the enzyme's active site. nih.gov The inhibitory constant (Kᵢ) for this interaction was calculated to be 19.33 µM. nih.gov
In contrast, BuChE inhibition was less prominent across the series. Only two derivatives, one with a 2-OH group (compound 5b) and another with a 3-NO₂ group (compound 5k), showed moderate BuChE inhibition with IC₅₀ values of 92.75 ± 2.29 µM and 71.31 ± 0.76 µM, respectively. nih.gov These findings underscore that this class of indole derivatives is generally more potent against AChE than BuChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 5d | 3-OCH₃ | 29.46 ± 0.31 | > 100 |
| 5k | 3-NO₂ | 45.57 ± 1.15 | 71.31 ± 0.76 |
| 5b | 2-OH | > 100 | 92.75 ± 2.29 |
| 5a | Unsubstituted | > 100 | > 100 |
Data sourced from a study on indole-isoxazole carbohydrazide derivatives. nih.gov
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Inhibition of BACE1 is a key therapeutic target to reduce Aβ production. nih.gov
The same series of indole-isoxazole carbohydrazide derivatives was also tested for BACE1 inhibitory potential. Compound 5d, the most potent AChE inhibitor from the series, also demonstrated promising activity against BACE1, with an IC₅₀ value of 2.85 ± 0.09 µM. nih.gov This suggests that derivatives of this compound can be developed as multi-target agents, simultaneously addressing different pathological pathways in Alzheimer's disease. nih.gov
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a crucial aspect of managing type 2 diabetes. nih.gov
Indole-based structures are recognized for their potential as α-glucosidase inhibitors. Research on a series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety demonstrated excellent inhibitory activity against α-glucosidase. All synthesized compounds in this series exhibited IC₅₀ values ranging from 6.31 ± 0.03 µM to 49.89 ± 0.09 µM, which is significantly more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 750.0 ± 10.0 µM). The most potent of these, compound 11d, was found to be an uncompetitive inhibitor of the enzyme.
Interference with Cellular Processes
Beyond direct enzyme inhibition, indole derivatives have been shown to interfere with fundamental cellular processes, particularly those involved in cell division and proliferation.
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. nih.gov Microtubules play a vital role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Compounds that disrupt microtubule dynamics by either inhibiting tubulin polymerization or preventing microtubule disassembly are potent anticancer agents. nih.gov
The indole scaffold is a well-established pharmacophore in the design of tubulin polymerization inhibitors. nih.gov A study involving a series of indole-containing pyrazole-carbohydrazide derivatives identified them as effective inhibitors of tubulin polymerization. researchgate.net For instance, one derivative, A18, showed notable activity in inhibiting tubulin polymerization, comparable to the well-known agent Colchicine. researchgate.net Similarly, other research on 2,3-arylpyridylindole derivatives confirmed their ability to inhibit tubulin polymerization in vitro. nih.gov
The disruption of microtubule dynamics directly impacts cell division. By inhibiting tubulin polymerization, the mitotic spindle cannot form correctly, leading to a halt in the cell cycle, typically at the G2/M phase, before the cell enters mitosis. This arrest can ultimately trigger apoptosis, or programmed cell death. nih.gov
Research has consistently shown that the tubulin-inhibiting properties of indole derivatives lead to cell cycle arrest at the G2/M checkpoint. For example, at higher concentrations (2.0 μM), 2,3-arylpyridylindole derivatives were found to arrest lung cancer cells in the G2/M phase, an effect directly linked to their inhibition of tubulin polymerization. nih.gov Other studies on different indole-based compounds have corroborated this finding, showing an accumulation of cells in the G2/M phase following treatment, confirming this as a primary mechanism of their antiproliferative action. nih.govresearchgate.net
Tubulin Polymerization Inhibition and Microtubule Destabilization
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key strategy for developing new anti-proliferative agents. Research has shown that certain derivatives of indole-carbohydrazide are potent inducers of apoptosis, primarily through the inhibition of key regulatory proteins.
A series of novel isatin (B1672199)–indole conjugates, specifically 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives, were developed as potential inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov These proteins are often overexpressed in tumors, contributing to malignant cell survival and drug resistance. nih.gov In studies using the colorectal SW-620 cancer cell line, treatment with compounds 7c (5-Methyl-1H-indole-3-carboxylic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide) and 7g (5-Methoxy-1H-indole-3-carboxylic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide) led to a dose-dependent induction of apoptosis. nih.gov Mechanistically, both compounds were found to inhibit the expression of Bcl-2 and Bcl-xL proteins in SW-620 cells, confirming that their pro-apoptotic effect is mediated through the mitochondrial (intrinsic) pathway. nih.gov
Further research identified another class of indole hydrazones, such as 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , as a potent apoptosis inducer. researchgate.net This compound was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and was shown to inhibit tubulin polymerization, which is considered its most probable primary mechanism of action. researchgate.net The modification of substituents on both the indole and benzene (B151609) rings was found to be critical for apoptotic activity. researchgate.net
Table 1: Apoptotic Activity of Indole-Carbohydrazide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative Example | Cell Line | Mechanism of Action | Source |
|---|---|---|---|---|
| 2-Oxindolin-3-ylidene-indole-3-carbohydrazide | 5-Methyl-1H-indole-3-carboxylic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide | SW-620 (Colorectal) | Inhibition of Bcl-2 and Bcl-xL expression | nih.gov |
| 2-Oxindolin-3-ylidene-indole-3-carbohydrazide | 5-Methoxy-1H-indole-3-carboxylic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide | SW-620 (Colorectal) | Inhibition of Bcl-2 and Bcl-xL expression | nih.gov |
| Indole-2-carboxylic acid benzylidene-hydrazide | 5-Chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast) | G2/M cell cycle arrest; Inhibition of tubulin polymerization | researchgate.net |
Anti-Angiogenic Mechanisms (e.g., VEGF Gene Expression Modulation)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are key targets for anti-angiogenic therapies. nih.gov While direct studies on this compound are limited, the broader indole scaffold is a recognized pharmacophore in the design of VEGFR inhibitors. nih.gov
Research into related indole structures has demonstrated potential anti-angiogenic mechanisms. For instance, simple derivatives like 3-Indole acetic acid and 3-indole pyruvic acid have shown inhibitory properties against VEGFR-2. nih.gov This suggests that the indole nucleus itself can be a starting point for developing compounds that interfere with the VEGF signaling pathway, which is crucial for angiogenesis. The exploration of carbohydrazide compounds as potential multipurpose agents with anti-angiogenic activities is an area of ongoing research. researchgate.net
Anti-Platelet Aggregation Mechanisms
Platelet aggregation is a central process in the formation of thrombi, which can lead to cardiovascular diseases. nih.gov Derivatives of indole carbohydrazide have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.govnih.gov
In one study, a series of N-substituted indole acylhydrazone derivatives were tested for their anti-platelet aggregation activity induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.gov The findings revealed that the substitution pattern on the indole ring and the attached aromatic aldehyde significantly influences the inhibitory activity. nih.govnih.gov
For derivatives of indole-3-carbohydrazide, compound 3m (N'-(4-(dimethylamino)benzylidene)-1H-indole-3-carbohydrazide) showed 100% inhibition of collagen-induced platelet aggregation. nih.gov Additionally, compounds 3f (N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide) and 3i (N'-(4-methoxybenzylidene)-1H-indole-3-carbohydrazide) demonstrated strong inhibition (97%) of platelet aggregation induced by arachidonic acid (AA). nih.gov These results highlight the potential of the indole-3-carbohydrazide scaffold in developing potent anti-platelet agents. nih.govnih.gov
Table 2: Anti-Platelet Aggregation Activity of Indole-3-Carbohydrazide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Inducing Agent | Inhibition (%) | Source |
|---|---|---|---|
| N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide (3f) | Arachidonic Acid | 97 | nih.gov |
| N'-(4-methoxybenzylidene)-1H-indole-3-carbohydrazide (3i) | Arachidonic Acid | 97 | nih.gov |
| N'-(4-(dimethylamino)benzylidene)-1H-indole-3-carbohydrazide (3m) | Collagen | 100 | nih.gov |
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to various diseases. nih.gov Indole derivatives, including the neurohormone melatonin (B1676174), are known for their antioxidant properties. nih.gov Consequently, synthetic indole-hydrazide/hydrazone derivatives have been investigated as potential antioxidant agents. nih.govtandfonline.com
Studies on 5-chloroindole-3-carboxaldehyde (B1630656) hydrazone derivatives revealed significant antioxidant activity. tandfonline.com Similarly, research on other indole-based hydrazide/hydrazone derivatives confirmed their ability to act as direct free radical scavengers and protect against oxidative damage. nih.gov One investigation into melatonin analogue hydrazide/hydrazone derivatives found they have a protective effect against membrane lipid peroxidation and can inhibit the hemolysis of human erythrocytes, with some compounds showing more potent antioxidant activity than melatonin itself. tandfonline.com The antioxidant capacity is influenced by the nature and position of substituents on the indole nucleus and the phenyl ring of the hydrazone moiety. tandfonline.com
Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antitubercular)
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. nih.gov The indole hydrazide/hydrazone scaffold has proven to be a versatile framework for creating compounds with a broad spectrum of antimicrobial activity. nih.gov
Antibacterial and Antifungal Action: A series of indole-3-aldehyde hydrazide/hydrazone derivatives demonstrated a wide range of activity against various microorganisms. nih.gov These compounds were tested against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and the fungus Candida albicans. nih.gov The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov Notably, some derivatives displayed better activity against MRSA and significant activity against S. aureus when compared to the standard drug ampicillin. nih.gov The structure-activity relationship indicated that indole anisic acid hydrazides were more active than indole nicotinic acid hydrazides, suggesting that the nature of the hydrazide portion is critical for activity. nih.gov
Antitubercular Action: The indole scaffold is a key component in many compounds designed to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Novel hybrid hydrazides and hydrazide-hydrazones that combine indole and pyridine (B92270) nuclei have shown potent in vitro antimycobacterial activity. nih.gov Some of these compounds exhibited MIC values against the INH-sensitive H37Rv strain of M. tuberculosis that were comparable to the frontline drug Isoniazid (B1672263) (0.05-2 µg/mL). nih.gov Furthermore, several compounds maintained appreciable activity against an INH-resistant clinical isolate, indicating a different mechanism of action. nih.gov
Other research has focused on indole-2-carboxamides, which have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.govrsc.org MmpL3 is essential for transporting mycolic acid precursors, which are vital components of the mycobacterial cell wall. nih.gov Inhibition of this transporter disrupts cell wall synthesis, leading to bacterial death. One analogue, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide , demonstrated exceptional activity (MIC = 0.012 µM) against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov
Table 3: Antimicrobial Activity of Indole-Carbohydrazide/Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Organism | Activity (MIC) | Mechanism of Action | Source |
|---|---|---|---|---|
| Indole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 µg/mL | Not specified | nih.gov |
| Indole-pyridine hydrazides | M. tuberculosis H37Rv (INH-sensitive) | 0.05-2 µg/mL | Not specified | nih.gov |
| Indole-pyridine hydrazides | M. tuberculosis CN-40 (INH-resistant) | 2-5 µg/mL | Not specified | nih.gov |
| Indole-2-carboxamide | M. tuberculosis (Drug-sensitive & resistant) | 0.012 µM | Inhibition of MmpL3 transporter | nih.gov |
| Indoleamide analogue (8g) | M. tuberculosis H37Rv (Drug-sensitive) | 0.32 µM | Inhibition of MmpL3 transporter | rsc.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-Methylindole-3-carbohydrazide, might interact with a biological target.
Despite a thorough review of available literature, no specific molecular docking studies featuring this compound have been published. Therefore, data on its specific ligand-target interactions, binding site analysis, and predicted binding affinity are not available.
There is no available research detailing the specific ligand-target interactions or analysis of the binding site for this compound. Such studies would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forces that stabilize the ligand within the target's active site.
The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. No published data exists that predicts the binding affinity of this compound to any specific biological target.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of ligand-receptor complexes and the flexibility of the binding pocket.
No specific molecular dynamics simulation studies for this compound have been identified in the public domain. Consequently, information regarding its conformational dynamics and the stability of its potential complexes with biological receptors is not available.
Analysis of the conformational dynamics of a ligand-receptor complex reveals how the structures of both the ligand and the target protein change over time. This information is essential for a deeper understanding of the binding process. Currently, there are no published studies on the conformational dynamics of complexes involving this compound.
MD simulations are used to assess the stability of a ligand within a binding pocket and to analyze the flexibility of the surrounding amino acid residues. This provides insight into the residence time of the ligand and the adaptability of the target. No data on these parameters could be found for this compound.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used to screen large databases for new potential drug candidates.
A search of the scientific literature did not yield any studies where this compound was used to develop or validate a pharmacophore model.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. kfupm.edu.saresearchgate.net These calculations are essential for understanding properties that govern molecular interactions and stability.
The electronic properties of a molecule are critical to its chemical reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. researchgate.net
For indole (B1671886) derivatives, DFT calculations have been used to determine these properties. researchgate.net The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. kfupm.edu.sa
Based on studies of analogous molecules, the predicted quantum chemical properties for this compound are summarized below.
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| EHOMO | Relatively High | Indicates the ability to donate electrons (nucleophilicity). Primarily localized on the indole ring system. |
| ELUMO | Relatively Low | Indicates the ability to accept electrons (electrophilicity). Often localized around the carbohydrazide (B1668358) moiety. |
| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap suggests higher polarizability and reactivity, facilitating intramolecular charge transfer upon excitation. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) around the carbonyl oxygen and indole ring. Positive potential (blue) around the hydrazide N-H protons. | Predicts sites for electrophilic and nucleophilic attack, crucial for hydrogen bonding and receptor interactions. kfupm.edu.sa |
Structural optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This is typically achieved using DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), which has been shown to provide reliable geometries for indole derivatives. kfupm.edu.sa
Conformation analysis is crucial for flexible molecules like this compound, which has a rotatable bond between the indole ring and the carbohydrazide group. Different conformations can have distinct biological activities. Studies on related structures reveal that the planarity of the indole ring is a key feature, while the side chain can adopt various orientations. acs.org The analysis helps identify the global minimum energy conformation and other low-energy conformers that might be relevant for receptor binding.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic viability of a compound. rfppl.co.in Tools like SwissADME provide rapid predictions of key physicochemical and pharmacokinetic properties. japsonline.com These predictions help to identify potential liabilities, such as poor absorption or blood-brain barrier penetration, before synthesis. nih.gov
The predicted ADME profile for this compound, based on analyses of similar carbohydrazide and indole structures, is presented below.
| Property | Category | Predicted Outcome | Significance |
|---|---|---|---|
| Molecular Weight | Physicochemical | ~189.21 g/mol | Complies with Lipinski's rule (<500), favoring good absorption. |
| LogP (Lipophilicity) | Physicochemical | Low to Moderate | Balanced value is important for both solubility and membrane permeability. |
| Hydrogen Bond Donors | Physicochemical | 3 (Indole N-H, two on -NH2) | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | Physicochemical | 2 (Carbonyl O, Indole N) | Complies with Lipinski's rule (≤10). |
| Topological Polar Surface Area (TPSA) | Absorption | ~77.8 Ų | Indicates good oral absorption potential (typically <140 Ų). rfppl.co.in |
| GI Absorption | Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Distribution | Likely No | High polarity from the carbohydrazide group may limit penetration across the blood-brain barrier. |
| CYP450 Inhibition | Metabolism | Potential for inhibition of some isoforms (e.g., CYP1A2, CYP2C9) | Indole-based structures can interact with cytochrome P450 enzymes, indicating a potential for drug-drug interactions. |
| Drug-Likeness | Medicinal Chemistry | Passes Lipinski's Rule of Five | Indicates the compound has physicochemical properties consistent with orally active drugs. lupinepublishers.com |
Pre Clinical Evaluation in Research Models Excluding Clinical Human Trials
In Vitro Assays on Cell Lines (Mechanistic Focus)
In vitro assays are crucial for understanding the cellular and molecular mechanisms of a compound. These tests are performed on isolated cells grown in a controlled laboratory setting.
Cell-Based Assays for Target Engagement
No publicly available scientific literature was found that specifically investigates the target engagement of 5-Methylindole-3-carbohydrazide in cell-based assays. Therefore, its direct molecular targets within cancer cells remain uncharacterized in the public domain.
Enzyme Inhibition Assays in Cellular Extracts
There is no specific information available in the public scientific literature regarding the enzymatic inhibitory activity of this compound when tested in cellular extracts.
Cellular Pathway Analysis (e.g., Cell Cycle, Apoptosis Markers)
While some indole (B1671886) carbohydrazide (B1668358) derivatives have been investigated for their effects on cellular pathways, no specific studies detailing the impact of this compound on cell cycle progression or apoptosis markers have been identified in the available scientific literature.
Ex Vivo Research Models (e.g., Rat Aorta Ring Assay for Angiogenesis)
Ex vivo models, which utilize tissue cultured outside the organism in an artificial environment, provide a bridge between in vitro and in vivo studies. The rat aorta ring assay is a common ex vivo model to study angiogenesis, the formation of new blood vessels.
Currently, there are no published studies that have evaluated the effect of this compound in the rat aorta ring assay.
In Vivo Animal Models (Mechanistic Focus, Not Safety/Toxicity)
In vivo models involve the study of a compound in a living organism, providing insights into its biological effects in a complex physiological system.
Chick Chorioallantois Membrane (CAM) Assay for Angiogenesis
The Chick Chorioallantois Membrane (CAM) assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of a substance. A review of the scientific literature reveals no studies that have specifically used the CAM assay to evaluate the angiogenic or anti-angiogenic properties of this compound.
Xenograft Models (Mechanistic Studies on Tumor Growth Inhibition)
Currently, there is no publicly available scientific literature detailing the use of this compound in xenograft models for the specific purpose of mechanistic studies on tumor growth inhibition. Research into the in vivo efficacy and mechanisms of action of this particular compound in established tumor xenografts has not been reported in the accessible scientific domain.
Therefore, detailed research findings, data tables, and mechanistic insights from xenograft studies for this compound cannot be provided.
Future Research Directions and Potential Applications Non Clinical
Design and Synthesis of Next-Generation Indole (B1671886) Carbohydrazide (B1668358) Analogues
The core structure of 5-Methylindole-3-carbohydrazide serves as a valuable scaffold for the synthesis of next-generation analogues with potentially enhanced or entirely new biological activities. Synthetic strategies can be broadly categorized into modifications of the indole ring, the carbohydrazide linker, and the terminal hydrazide group.
The synthesis of the parent this compound can be achieved through the reaction of methyl 5-methyl-1H-indole-3-carboxylate with hydrazine (B178648) hydrate (B1144303). This straightforward nucleophilic acyl substitution provides the key intermediate for further derivatization. who.intnih.gov For instance, condensation of the carbohydrazide with various aldehydes and ketones can yield a diverse library of N-acylhydrazones, which have shown a range of biological activities in related indole series. scirp.org
Furthermore, the concept of bioisosteric replacement offers a rational approach to designing new analogues. nih.govnih.gov Replacing the indole core with other heterocyclic systems, or modifying the substituents on the indole ring, can modulate the compound's physicochemical properties and biological target interactions. For example, the introduction of different substituents at the N1 position of the indole ring is a common strategy to alter activity. st-andrews.ac.uk
The synthesis of more complex derivatives, such as linking the carbohydrazide to other pharmacophores like phenoxy-1,2,3-triazole-N-phenylacetamide, has been shown to produce potent inhibitors of enzymes like α-glucosidase in related indole-2-carbohydrazide series. nih.gov This highlights the potential for creating sophisticated analogues of this compound with tailored properties.
Exploration of Novel Biological Targets and Pathways
While the specific biological targets of this compound are not extensively documented, the broader class of indole derivatives is known to interact with a wide array of biological molecules and pathways. Future research should focus on identifying the specific targets of this compound and its analogues.
Derivatives of the closely related indole-2-carbohydrazide have been investigated for their anticancer properties, with some compounds showing the ability to induce non-apoptotic cell death pathways like methuosis. tandfonline.com This suggests that this compound analogues could also be explored for their potential to modulate novel cell death mechanisms.
The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs that target a variety of receptors and enzymes. nih.gov Screening of this compound derivatives against panels of kinases, proteases, and other enzymes could uncover novel biological activities. For example, indole derivatives have been developed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in acute myeloid leukemia. nih.gov
Development of Hybrid Molecules with Multi-Targeting Capabilities
The development of hybrid molecules that can simultaneously modulate multiple biological targets is a promising strategy for addressing complex diseases. nih.gov The this compound scaffold is well-suited for the creation of such multi-target-directed ligands (MTDLs).
One approach involves conjugating the this compound moiety with another pharmacophore known to have a complementary biological activity. For instance, hybrid molecules incorporating a rivastigmine-like fragment with an indole moiety have been designed as potential treatments for Alzheimer's disease, targeting both cholinesterases and amyloid-β aggregation. nih.gov Similarly, indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as multi-target anti-Alzheimer's agents. nih.gov These examples provide a blueprint for designing hybrid molecules based on this compound.
The synthesis of these hybrids often involves amide bond formation between the carbohydrazide and a suitable functional group on the second pharmacophore. The linker connecting the two moieties can also be varied to optimize the spatial orientation and pharmacokinetic properties of the hybrid molecule.
Advanced Computational Approaches for Rational Design
Computational chemistry plays a crucial role in the rational design of novel bioactive molecules. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the binding of this compound analogues to specific biological targets and to guide synthetic efforts.
For example, molecular docking studies have been used to understand the binding interactions of indole-isoxazole carbohydrazide derivatives with acetylcholinesterase, providing insights into the structural features required for potent inhibition. nih.gov Similar computational approaches could be applied to this compound to predict its binding to various targets and to design analogues with improved affinity and selectivity.
Computational studies can also be used to predict the regioselectivity of nucleophilic additions to indolynes, which are reactive intermediates that can be used to synthesize a variety of substituted indoles. nih.gov This knowledge can inform the design of synthetic routes to novel 5-methylindole (B121678) derivatives.
Investigation of Biosynthetic Pathways (if relevant)
While the biosynthesis of this compound itself is not a primary focus of research, the study of related biosynthetic pathways in microorganisms can provide inspiration for biocatalytic and synthetic strategies. Specifically, the investigation of enzymes involved in the methylation of the indole ring is of significant interest.
S-adenosyl methionine (SAM)-dependent methyltransferases are known to catalyze the stereo- and regioselective methylation of various indole substrates at the C3 position, leading to the formation of pyrroloindole structures. nih.gov The characterization and engineering of such enzymes could enable the biocatalytic synthesis of novel methylated indole derivatives. The recycling of the SAM cofactor is a key challenge in preparative scale enzymatic methylation, and strategies to address this have been developed. researchgate.net
Potential for Chemical Biology Probes and Research Tools
The this compound scaffold can be functionalized to create chemical biology probes for studying biological processes. The carbohydrazide group provides a convenient handle for attaching reporter groups such as fluorophores, biotin, or photoaffinity labels.
These probes could be used to identify the cellular targets of this compound and its derivatives through techniques like affinity chromatography or photoaffinity labeling. For example, a BODIPY-based fluorescent probe has been developed from 3-cyanoacetylindole for the detection of hydrazine. researchgate.net This demonstrates the feasibility of converting indole derivatives into functional probes.
Furthermore, the development of selective inhibitors based on the 5-methylindole scaffold can provide valuable tools for dissecting the roles of specific enzymes or pathways in cellular function and disease. For instance, selective inhibitors of the NaV1.8 sodium channel, based on a nicotinamide (B372718) scaffold, have been developed for the treatment of pain, highlighting the potential of small molecules to serve as specific research tools. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Methylindole-3-carbohydrazide, and how can reaction conditions be optimized?
The compound can be synthesized via the Fischer indole protocol using substituted phenylhydrazines and carbonyl precursors. Key optimizations include:
- Temperature control (80–120°C) to minimize side reactions.
- Acid catalysis (e.g., HCl or H₂SO₄) to enhance cyclization efficiency.
- Purification via recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm the indole ring (δ 7.1–7.5 ppm for aromatic protons) and hydrazide NH peaks (δ 9.2–10.5 ppm).
- IR Spectroscopy : Detect N-H stretches (~3250 cm⁻¹) and carbonyl vibrations (C=O at ~1660 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 190.1 (C₁₀H₁₁N₃O) supports the molecular formula .
Q. What computational tools are suitable for preliminary docking studies of this compound derivatives?
Use AutoDock Vina for binding affinity predictions:
- Set grid boxes to cover the target’s active site (e.g., 25 × 25 × 25 Å).
- Apply the Lamarckian genetic algorithm for conformational sampling.
- Validate results with molecular dynamics (MD) simulations to assess stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance antiviral activity.
- Acylhydrazone Modifications : Link heterocyclic moieties (e.g., pyridine) to the hydrazide group to improve target selectivity.
- In Silico Screening : Prioritize derivatives with calculated binding energies < -8.0 kcal/mol using AutoDock Vina .
Q. What experimental strategies resolve contradictions in reported bioactivity data for carbohydrazide derivatives?
- Standardized Assays : Replicate studies under identical conditions (e.g., TMV antiviral assays at 100 μg/mL).
- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between logP and IC₅₀).
- Crystallographic Validation : Resolve ambiguous binding modes via X-ray diffraction (using SHELXL for refinement) .
Q. What methodologies ensure reliable in vivo evaluation of this compound derivatives?
- Antiviral Testing : Use tobacco mosaic virus (TMV) models to assess curative (40–50% inhibition at 500 μg/mL) and protective activities.
- Toxicity Profiling : Conduct acute toxicity studies in rodents (LD₅₀ > 1000 mg/kg indicates low risk).
- Field Trials : Validate efficacy in natural settings with controlled environmental variables .
Data Analysis and Reporting
Q. How should researchers handle crystallographic data for this compound complexes?
- Refinement : Use SHELXL for high-resolution structures; apply anisotropic displacement parameters for non-H atoms.
- Validation : Check CIF files with checkCIF/PLATON to resolve geometry outliers (e.g., bond angle deviations > 5°) .
Q. What statistical approaches are critical for interpreting bioassay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
